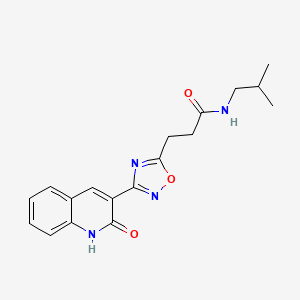
3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide, commonly known as HPO-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. HPO-1 is a heterocyclic molecule that contains an oxadiazole ring and a quinoline moiety, which are known to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of HPO-1 involves the inhibition of tubulin polymerization, which is crucial for cell division. HPO-1 binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and ultimately, cell death. HPO-1 has also been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation.
Biochemical and Physiological Effects:
HPO-1 has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in vivo. HPO-1 has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, HPO-1 has been found to reduce inflammation in various animal models of inflammation, such as carrageenan-induced paw edema and dextran sulfate sodium (DSS)-induced colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of HPO-1 is its broad spectrum of biological activities, which makes it a promising lead compound for drug discovery and development. HPO-1 has also been found to exhibit low toxicity in vitro and in vivo, making it a relatively safe compound for further research. However, one of the limitations of HPO-1 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of HPO-1 is a multi-step process, which can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for research on HPO-1. One area of interest is the development of HPO-1 derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of HPO-1 as a treatment for fungal infections, especially those caused by Candida. Additionally, further research is needed to elucidate the mechanism of action of HPO-1 in inhibiting the production of pro-inflammatory cytokines. Finally, the potential of HPO-1 as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
Synthesemethoden
HPO-1 can be synthesized through a multi-step process involving the reaction of 2-hydroxy-3-(2-nitrophenyl) quinoline with isobutylamine, followed by the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with chloroacetic acid to form the carboxylic acid, which is subsequently converted to the oxadiazole ring using thionyl chloride and sodium azide. Finally, the N-isobutyl group is added using isobutyl chloroformate and triethylamine.
Wissenschaftliche Forschungsanwendungen
HPO-1 has shown potential in various scientific research applications, especially in drug discovery and development. It has been found to exhibit promising anti-cancer activity by targeting the tubulin polymerization pathway, which is crucial for cell division. HPO-1 has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, HPO-1 has been found to exhibit antifungal activity against various strains of Candida, which is a common cause of fungal infections in humans.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-3-[3-(2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-11(2)10-19-15(23)7-8-16-21-17(22-25-16)13-9-12-5-3-4-6-14(12)20-18(13)24/h3-6,9,11H,7-8,10H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVPMIDQPWBQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCC1=NC(=NO1)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


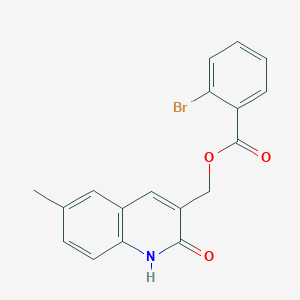
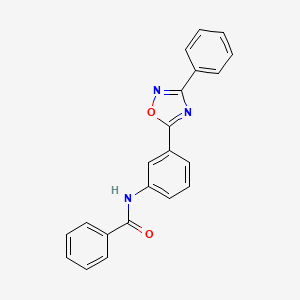

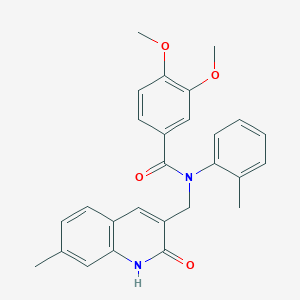
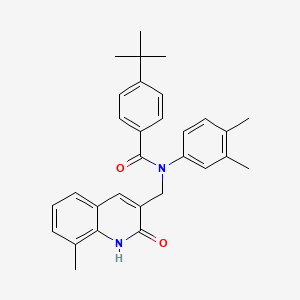
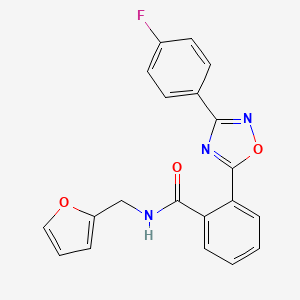
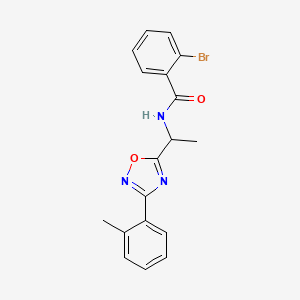
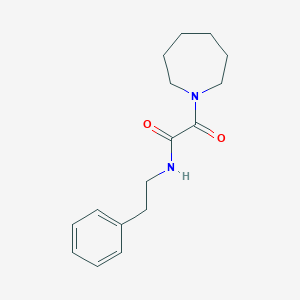


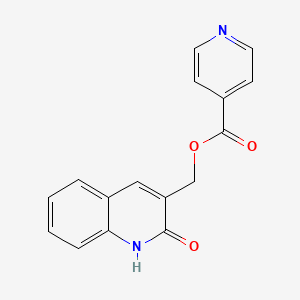
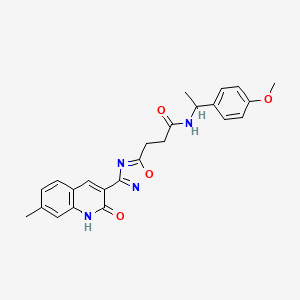
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7686289.png)